molecular formula C13H17NOS2 B14697601 3-Oxo-2-phenylbutyl dimethylcarbamodithioate CAS No. 32465-67-1

3-Oxo-2-phenylbutyl dimethylcarbamodithioate

Cat. No.: B14697601
CAS No.: 32465-67-1
M. Wt: 267.4 g/mol
InChI Key: VOSKYFMOECEZHZ-UHFFFAOYSA-N
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Description

3-Oxo-2-phenylbutyl dimethylcarbamodithioate is an organic compound with the molecular formula C13H17NOS2 It is known for its unique structure, which includes a phenyl group, a keto group, and a dimethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate typically involves the reaction of 3-oxo-2-phenylbutyric acid with dimethylcarbamodithioic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-phenylbutyl dimethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-Oxo-2-phenylbutyl dimethylcarbamodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Oxo-2-phenylbutyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s dimethylcarbamodithioate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenyl group and keto group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-2-phenylbutyric acid: Shares the phenyl and keto groups but lacks the dimethylcarbamodithioate moiety.

    Dimethylcarbamodithioic acid: Contains the dimethylcarbamodithioate moiety but lacks the phenyl and keto groups.

    Phenylbutyric acid derivatives: Compounds with similar phenyl and butyric acid structures but different functional groups.

Uniqueness

3-Oxo-2-phenylbutyl dimethylcarbamodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenyl group and the dimethylcarbamodithioate moiety allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.

Properties

CAS No.

32465-67-1

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

(3-oxo-2-phenylbutyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C13H17NOS2/c1-10(15)12(9-17-13(16)14(2)3)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3

InChI Key

VOSKYFMOECEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CSC(=S)N(C)C)C1=CC=CC=C1

Origin of Product

United States

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